Cas no 1798335-53-1 ((R)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one)

(R)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one structure
1798335-53-1 structure
商品名:(R)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
CAS番号:1798335-53-1
MF:C9H8FNO2
メガワット:181.163725852966
CID:4705351
PubChem ID:94975617

(R)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one 化学的及び物理的性質

名前と識別子

    • (R)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
    • インチ: 1S/C9H8FNO2/c1-5-9(12)11-7-4-2-3-6(10)8(7)13-5/h2-5H,1H3,(H,11,12)/t5-/m1/s1
    • InChIKey: SAPYXLJRKMNQGG-RXMQYKEDSA-N
    • ほほえんだ: FC1=CC=CC2=C1O[C@H](C)C(N2)=O

計算された属性

  • せいみつぶんしりょう: 181.05390666g/mol
  • どういたいしつりょう: 181.05390666g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 222
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.3
  • 疎水性パラメータ計算基準値(XlogP): 1.4

(R)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
ARK-1715-5g
(R)-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
1798335-53-1 97%
5g
$2750 2023-09-07
Alichem
A019100413-500mg
(R)-8-Fluoro-2-methyl-2h-benzo[b][1,4]oxazin-3(4h)-one
1798335-53-1 97%
500mg
1,150.24 USD 2021-06-17
Chemenu
CM511609-1g
(R)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
1798335-53-1 97%
1g
$*** 2023-03-30

(R)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one 関連文献

(R)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-oneに関する追加情報

(R)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one and Its Significance in Modern Chemical Biology

The compound with the CAS number 1798335-53-1 represents a fascinating molecule in the realm of chemical biology, specifically categorized under the chemical name (R)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one. This heterocyclic compound has garnered significant attention due to its unique structural features and potential applications in pharmaceutical research and development. The presence of a fluoro substituent and a chiral center at the 2-position of the oxazine ring imparts distinct electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated heterocycles due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles. Among these, oxazine derivatives have emerged as promising candidates for various therapeutic applications. The specific configuration of the chiral center in (R)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one plays a crucial role in determining its biological activity, making it a subject of intense interest for medicinal chemists.

One of the most compelling aspects of this compound is its potential as a building block for drug discovery. The fluoro group at the 8-position can influence both the lipophilicity and electronic properties of the molecule, which are critical factors in drug-receptor interactions. Furthermore, the benzo[b][1,4]oxazine core provides a rigid framework that can be modified to target specific biological pathways. This structural versatility has led to its incorporation in several research programs aimed at developing novel therapeutics.

Recent studies have highlighted the importance of fluorinated oxazine derivatives in modulating enzyme activity and receptor binding. For instance, modifications at the 2-position and 8-position have been shown to enhance binding affinity to certain enzymes involved in inflammatory pathways. This has sparked interest in exploring (R)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one as a lead compound for further derivatization to develop potent inhibitors or modulators.

The synthesis of this compound also presents an intriguing challenge due to its complex structure. Advanced synthetic methodologies have been employed to achieve high enantiomeric purity, which is essential for evaluating its biological efficacy. Techniques such as asymmetric hydrogenation and chiral resolution have been particularly useful in constructing the desired stereochemical configuration. These synthetic advances underscore the growing capability in producing complex molecules with high precision.

Beyond its pharmaceutical applications, (R)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one holds promise in other areas of chemical biology. Its unique structural motifs make it an excellent candidate for studying molecular recognition processes and developing new analytical tools. For example, its fluorescence properties can be exploited in designing probes for detecting specific biological targets.

The integration of computational chemistry and machine learning has further accelerated the discovery process for compounds like this one. Predictive models can now accurately forecast biological activity based on structural features, allowing researchers to prioritize candidates for experimental validation. This interdisciplinary approach has significantly reduced the time and resources required for drug development.

In conclusion, (R)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one represents a significant advancement in chemical biology with its unique structural features and broad potential applications. The combination of fluorinated heterocycles and chiral centers offers a rich ground for innovation in pharmaceutical research. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a pivotal role in shaping future therapeutic strategies.

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